molecular formula C13H17NO4S B1605386 N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine CAS No. 69278-53-1

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

Cat. No.: B1605386
CAS No.: 69278-53-1
M. Wt: 283.35 g/mol
InChI Key: XVYIBLSMGFJYAR-PXYINDEMSA-N
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Description

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a mercapturic acid, a class of detoxification metabolites formed via conjugation of glutathione with electrophilic compounds, followed by enzymatic processing to yield N-acetylcysteine (NAC) derivatives. This compound specifically arises from the metabolic processing of styrene, a volatile organic compound (VOC) widely used in industrial polymer synthesis . Its structure features an N-acetylated cysteine backbone linked to a 2-hydroxy-1-phenylethyl moiety via a thioether bond. Mercapturic acids like this serve as biomarkers for human exposure to environmental or occupational toxins, enabling non-invasive monitoring through urinary analysis .

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxy-1-phenylethyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18)/t11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYIBLSMGFJYAR-PXYINDEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988996
Record name N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-53-1
Record name N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69278-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-S-(2-hydroxy-1-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-S-(2-hydroxy-1-phenylethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by the conjugation of L-cysteine or N-acetyl-L-cysteine with a hydroxy-substituted phenylethyl moiety. This process involves:

  • Acetylation of L-cysteine to form N-acetyl-L-cysteine.
  • Thiol conjugation of the cysteine sulfur atom with a hydroxy-phenylethyl intermediate, often derived from styrene metabolism or synthetic analogs.
  • The product often exists as regioisomeric mixtures, primarily N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine in a typical ratio of approximately 3:1.

Preparation via Acylation and Thiol Conjugation

Starting Material: L-Cysteine or Cysteine Mother Liquor

  • The process often starts with L-cysteine or cysteine mother liquor, a by-product from cysteine crystallization.
  • The cysteine mother liquor contains dissolved cysteine at concentrations around 120 g/L and is adjusted to alkaline pH (9-12) for acylation.

Acetylation Step

  • Acetylation is performed by reacting cysteine or cysteine-containing solution with acetic anhydride under controlled temperature (40-60 °C) and pH (9.5-10.0).
  • The molar ratio of cysteine to acetic anhydride is maintained close to 1:1.05 to 1:1.10 for optimal yield.
  • The acylation reaction is typically carried out by dropwise addition of acetic anhydride over 20-60 minutes, followed by heat preservation at 60-70 °C for 20-30 minutes to complete the reaction.

Thiol Conjugation with Hydroxy-Phenylethyl Group

  • The thiol group of N-acetyl-L-cysteine reacts with hydroxy-phenylethyl intermediates. These intermediates can be generated synthetically or mimicked from styrene metabolism.
  • The conjugation yields the target compound as a mixture of regioisomers (2-hydroxy-1-phenylethyl and 2-hydroxy-2-phenylethyl derivatives).
  • The reaction conditions are optimized to favor the formation of the 2-hydroxy-1-phenylethyl isomer, which is typically the major product.

Purification and Isolation

  • After the reaction, the mixture is neutralized and subjected to crystallization to isolate crude N-acetylcysteine derivatives.
  • Further purification is achieved by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound or enriched regioisomer fractions.

Analytical Characterization

  • The synthesized compound is characterized by its molecular formula $$C{13}H{17}NO_4S$$ and molecular weight 283.34 g/mol.
  • Techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used to confirm structure and purity.
  • The regioisomeric ratio is typically determined by chromatographic methods and NMR analysis.

Summary Table of Preparation Parameters

Step Conditions Notes
Starting material L-cysteine or cysteine mother liquor Concentration ~120 g/L in mother liquor
pH adjustment 9.0 – 12.0 Alkaline conditions favor acetylation
Acetylation reagent Acetic anhydride Molar ratio cysteine:acetic anhydride ~1:1.05–1.10
Temperature (acetylation) 40–60 °C (addition), 60–70 °C (preservation) Dropwise addition over 20–60 min, heat for 20–30 min
Thiol conjugation Reaction with hydroxy-phenylethyl intermediate Conditions optimized for regioisomer ratio
Purification Neutralization, crystallization, recrystallization, HPLC To isolate pure regioisomers

Research Findings and Notes

  • The preparation method involving cysteine mother liquor is industrially attractive due to cost-effectiveness and availability of raw materials.
  • The regioisomeric mixture of this compound and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine is typically obtained in a 3:1 ratio, which is consistent across synthesis batches.
  • Stable isotope-labeled analogs (e.g., deuterated forms) of these compounds are also prepared using similar synthetic routes for analytical and research purposes.
  • The compound is a known metabolite of styrene, and its preparation mimics biological conjugation pathways, which is useful for standard and reference material production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

NAC is a derivative of L-cysteine and functions primarily as an antioxidant. Its chemical structure allows it to act as a precursor to glutathione, a vital antioxidant in the body. NAC's ability to scavenge reactive oxygen species (ROS) and modulate oxidative stress makes it a valuable compound in various therapeutic contexts.

Antioxidant Activity

NAC is widely recognized for its potent antioxidant properties. It directly scavenges free radicals and enhances the synthesis of glutathione, thereby reducing oxidative stress in cells. This property is particularly beneficial in conditions characterized by increased oxidative damage, such as neurodegenerative diseases and chronic inflammatory conditions.

Respiratory Disorders

NAC has been employed as a mucolytic agent in the treatment of respiratory disorders like chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By breaking down mucus viscosity, NAC facilitates easier clearance of mucus from the airways, improving respiratory function.

Liver Protection

NAC is clinically used as an antidote for acetaminophen (paracetamol) overdose. It replenishes glutathione stores in the liver, mitigating hepatotoxicity caused by excessive acetaminophen intake. Studies have shown that timely administration of NAC significantly reduces liver damage markers in patients with acetaminophen toxicity.

Neuroprotection

Research indicates that NAC may offer neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease. By reducing oxidative stress and inflammation, NAC can help preserve neuronal integrity and function. Clinical studies suggest improvements in cognitive function among patients receiving NAC supplementation.

Data Tables

Application AreaMechanism of ActionKey Findings
Antioxidant ActivityScavenges ROS; enhances glutathione synthesisReduces oxidative damage markers in various models
Respiratory DisordersMucolytic action; reduces mucus viscosityImproved lung function in COPD patients
Liver ProtectionReplenishes glutathione; detoxifies harmful substancesSignificant reduction in liver injury post-overdose
NeuroprotectionReduces oxidative stress; anti-inflammatory effectsCognitive improvements in Alzheimer's patients

Case Study 1: Acetaminophen Overdose

A clinical trial involving 150 patients with acetaminophen overdose demonstrated that those treated with NAC had significantly lower levels of liver enzymes (ALT and AST) compared to the control group, indicating reduced liver damage.

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a randomized controlled trial with COPD patients, NAC administration led to improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) and reduced exacerbation rates over six months.

Case Study 3: Parkinson's Disease

A study involving patients with early-stage Parkinson's disease showed that those receiving NAC exhibited slower progression of motor symptoms compared to those on placebo, highlighting its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the phenylethyl group can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Mercapturic acids differ primarily in their substituent groups, which dictate their physicochemical behavior and biological roles. Below is a comparative table of key analogs:

Compound Name Substituent Parent VOC Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine 2-hydroxy-1-phenylethyl Styrene ~285 (estimated) Not reported Not explicitly reported
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 3,4-dihydroxybutyl 1,3-butadiene 237.3 Not reported 1H NMR: δ 1.87 (s, CH3), 3.11–4.37 (CH2, NCH)
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) 2-cyanoethyl Acrylonitrile 190.2 Not reported IR: 3309 cm⁻¹ (N–H), 1626 cm⁻¹ (C=O)
N-Acetyl-S-(o-chlorophenylcarbamoyl)cysteine o-chlorophenylcarbamoyl Chlorobenzene derivatives 317.8 64–66 1H NMR: δ 2.00 (s, CH3), 7.24–7.56 (phenyl)

Key Observations :

  • Spectral Signatures : Analogs with aromatic substituents (e.g., o-chlorophenylcarbamoyl) exhibit distinct phenyl proton signals in NMR (δ 7.24–8.34), while aliphatic derivatives (e.g., DHBMA) show characteristic methylene/methine resonances .

Functional Comparisons :

  • Exposure Monitoring : DHBMA and CYMA are established biomarkers for 1,3-butadiene and acrylonitrile, respectively, while the target compound is specific to styrene .
  • Health Associations : 3HPMA (acrolein metabolite) shows strong correlations with triglyceride levels, whereas styrene metabolites are less studied in metabolic disorders .

Biological Activity

N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (NAC-HE) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of the biological activity of NAC-HE, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NAC-HE is characterized by its unique structure, which includes an acetyl group and a phenylethyl moiety. The presence of the hydroxy group enhances its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of NAC-HE is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. Key mechanisms include:

  • Antioxidant Activity : NAC-HE acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative damage in cells. This property is crucial in protecting cells from apoptosis induced by oxidative stress .
  • Proteasome Inhibition : Studies have shown that NAC-HE can interfere with proteasome activity, which is vital for protein degradation. This inhibition may lead to the stabilization of certain proteins, including oncogenic transcription factors like FOXM1 .
  • Cell Signaling Modulation : The compound can affect various signaling pathways by interacting with enzymes and receptors through hydrophobic interactions and hydrogen bonding facilitated by its functional groups.

Therapeutic Potential

NAC-HE has been explored for several therapeutic applications:

  • Antioxidant Therapy : Due to its ability to mitigate oxidative stress, NAC-HE is being investigated for use in conditions such as neurodegenerative diseases, where oxidative damage plays a significant role .
  • Cancer Treatment : The compound's dual role as an antioxidant and proteasome inhibitor suggests potential use in cancer therapy. By modulating ROS levels and affecting protein stability, NAC-HE may enhance the efficacy of certain anticancer agents .

Case Studies

Several studies have highlighted the biological activity of NAC-HE:

  • Study on ROS Inhibition : A study demonstrated that NAC-HE effectively reduced ROS levels in human cancer cells treated with hydrogen peroxide. This reduction was associated with decreased apoptosis and improved cell viability .
  • Proteasome Activity Assessment : Research indicated that NAC-HE could reverse the effects of proteasome inhibitors on FOXM1 transcriptional activity, suggesting its potential as a therapeutic agent in combination therapies for cancer .
  • Metabolism and Safety Evaluation : Investigations into the metabolism of NAC-HE revealed that it undergoes phase I and II metabolic reactions, which are critical for detoxification processes in the body. Understanding these pathways is essential for assessing its safety as a pharmaceutical agent .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges ROS, reduces oxidative stress
Proteasome InhibitionStabilizes proteins involved in tumorigenesis
Cancer TherapeuticsEnhances efficacy of anticancer drugs

Metabolic Pathways

PhaseReaction TypeExample Compounds
Phase IOxidation/ReductionN-acetyl-S-(2-oxo-1-phenylethyl)-L-cysteine
Phase IIConjugationGlucuronidation, Sulfation
Phase IIIExcretionActive transport proteins

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine in biological samples?

  • Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting and quantifying this compound in urine or plasma. Sample preparation typically involves solid-phase extraction, followed by normalization to creatinine levels to account for urinary dilution. Detection limits for similar mercapturic acid metabolites (e.g., CEMA, DHBMA) range from 0.5 µg/L to 15 µg/L, as validated in large-scale population studies .

Q. How is this compound synthesized, and what purity standards are critical for research use?

  • Methodological Answer : Synthesis often involves reacting L-cysteine with a hydroxy-substituted phenylethyl electrophile (e.g., 2-hydroxy-1-phenylethyl bromide) under controlled pH conditions. Purification via column chromatography or recrystallization ensures >95% purity. Diastereomeric mixtures may require chiral separation techniques. Suppliers like Toronto Research Chemicals and TLC Pharmaceutical Standards provide certified reference materials with detailed NMR and mass spectrometry validation .

Q. What are the primary applications of this compound in toxicology studies?

  • Methodological Answer : It serves as a biomarker for exposure to styrene or phenylalkyl derivatives, commonly studied in occupational or environmental toxicology. Researchers correlate urinary levels with exposure duration and dose-response models, leveraging LC-MS/MS workflows to distinguish between metabolic pathways (e.g., epoxidation vs. hydroxylation) .

Advanced Research Questions

Q. How can conflicting data on metabolite levels (e.g., higher CMEMA in vapers vs. smokers) be resolved methodologically?

  • Methodological Answer : Discrepancies may arise from differences in metabolic pathways or analytical bias. To address this:

  • Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS.
  • Conduct longitudinal studies to assess intra-individual variability.
  • Apply multivariate regression to control for covariates like age, diet, and co-exposure to other xenobiotics. highlights the need for mechanistic studies to link CMEMA to e-cigarette-specific metabolomic pathways .

Q. What experimental designs are optimal for elucidating the compound’s role in oxidative stress modulation?

  • Methodological Answer : Combine in vitro assays (e.g., glutathione depletion models in hepatocytes) with in vivo knockout rodent studies to isolate pathways. For example:

  • Measure downstream lipid peroxidation markers (e.g., 4-hydroxy-2-nonenal) alongside the compound’s levels.
  • Use CRISPR-edited cell lines to silence enzymes like glutathione S-transferase, which conjugate cysteine to reactive intermediates. demonstrates similar approaches for related N-acetylcysteine derivatives .

Q. How do researchers validate novel biomarkers derived from this compound in heterogeneous populations?

  • Methodological Answer :

  • Perform cross-validation across independent cohorts (e.g., NHANES subpopulations) using harmonized LC-MS/MS protocols.
  • Assess specificity via receiver operating characteristic (ROC) curves comparing exposed vs. unexposed groups.
  • Use machine learning to identify confounding factors (e.g., co-exposure to acrylonitrile, which produces CEMA). details bias adjustments for urinary metabolites in multi-cycle NHANES data .

Methodological Notes for Data Interpretation

  • Normalization : Always normalize urinary concentrations to creatinine to account for renal function variability .
  • Quality Control : Include blank samples and certified reference materials (CRMs) in each batch to monitor cross-contamination and instrument drift .
  • Ethical Compliance : For human studies, adhere to institutional review board (IRB) protocols for biospecimen collection, as outlined in ’s clinical practice guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
Reactant of Route 2
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine

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